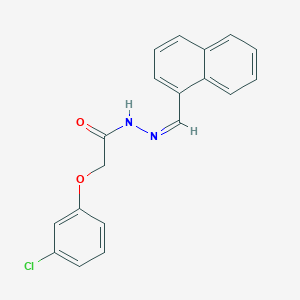
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazide, also known as Napthoquinone hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been shown to have anticancer, antifungal, and antimicrobial properties. In material science, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been used as a building block for the synthesis of metal-organic frameworks. In environmental science, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been used as a fluorescent probe for the detection of heavy metal ions.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and interact with heavy metal ions.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis by activating caspase-3 and caspase-9. In fungi and bacteria, it can inhibit the growth of the cell wall and disrupt the membrane integrity. In heavy metal ions, it can form complexes and act as a fluorescent probe.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its properties as a building block for the synthesis of novel materials. Additionally, further studies can be conducted to understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone can lead to the development of new therapeutic agents and materials with potential benefits for society.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-4-9-17(11-16)24-13-19(23)22-21-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-12H,13H2,(H,22,23)/b21-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPLPZRKUQIMG-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3869278.png)
![N'-(3-iodo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3869279.png)
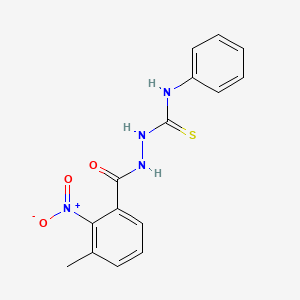
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869284.png)
![1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3869307.png)
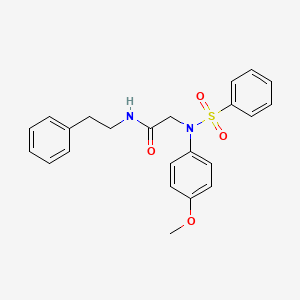
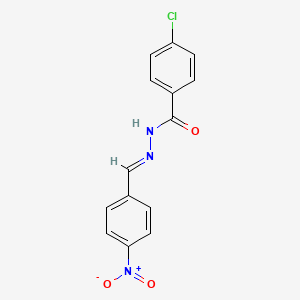
![1-[3-(mesityloxy)propyl]-1H-imidazole](/img/structure/B3869315.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]](/img/structure/B3869322.png)
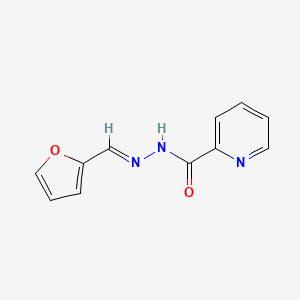
![N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide](/img/structure/B3869333.png)
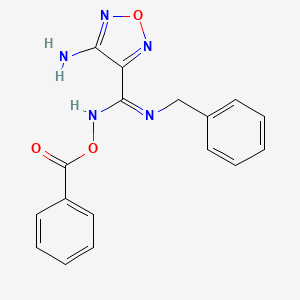
![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3869349.png)
![4-fluorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869353.png)